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molecular formula C13H19NO3 B8547184 Ethyl 3(2'-methoxyphenylamino)butyrate

Ethyl 3(2'-methoxyphenylamino)butyrate

Cat. No. B8547184
M. Wt: 237.29 g/mol
InChI Key: DMUIEQKFGWNBEP-UHFFFAOYSA-N
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Patent
US04271071

Procedure details

A mixture of 123.0 g (1 mole) of o-anisidine, 260.0 g (2 moles) of ethylacetoacetate, 400 ml of isopropyl alcohol, 10.0 g of 1% Pt/C, 2.5 g of p-toluenesulfonic acid is treated in an autoclave at 165° C., with 1000 psi of hydrogen until the uptake of hydrogen ceases. The catalyst is removed by filtration. The solution is distilled under vacuum to yield 149.0 g of ethyl 3(2'-methoxyphenylamino)butyrate.
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([NH2:9])=[CH:5][CH:6]=[CH:7][CH:8]=1.[CH2:10]([O:12][C:13](=[O:18])[CH2:14][C:15]([CH3:17])=O)[CH3:11].[H][H]>[Pt].C1(C)C=CC(S(O)(=O)=O)=CC=1.C(O)(C)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][CH:15]([CH3:17])[CH2:14][C:13]([O:12][CH2:10][CH3:11])=[O:18]

Inputs

Step One
Name
Quantity
123 g
Type
reactant
Smiles
COC=1C(=CC=CC1)N
Name
Quantity
260 g
Type
reactant
Smiles
C(C)OC(CC(=O)C)=O
Name
Quantity
10 g
Type
catalyst
Smiles
[Pt]
Name
Quantity
2.5 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
DISTILLATION
Type
DISTILLATION
Details
The solution is distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)NC(CC(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 149 g
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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